2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid, also known by its Chemical Abstracts Service number 1397007-19-0, is an organic compound that belongs to the class of amino acids. This compound features a brominated pyridine moiety, which may impart unique biological activities and properties. The presence of both the carbonyl group and the hydroxyl group in its structure suggests potential reactivity and interactions with various biological systems.
The compound is derived from the modification of traditional amino acids, specifically incorporating a bromo-substituted pyridine ring. It can be classified as:
It is synthesized for research purposes and has implications in medicinal chemistry due to its structural features that resemble naturally occurring amino acids.
The synthesis of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid can involve several steps, typically starting from commercially available precursors. The following outlines a general synthetic route:
These methods are designed to optimize yield and minimize harsh reaction conditions, making them suitable for industrial applications .
The compound exhibits specific characteristics due to its functional groups:
The compound can participate in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry .
The mechanism of action for 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid is not fully elucidated but may involve:
Research into similar compounds suggests that modifications on pyridine rings can significantly alter biological activity, providing avenues for drug development .
Data on solubility and stability should be experimentally verified under controlled conditions .
2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid has potential applications in:
The systematic name 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic acid provides a complete topological description of this hybrid molecule. It consists of three modular components: (1) A 5-bromopyridine-3-carbonyl domain derived from nicotinic acid with bromine substitution at the meta-position relative to the nitrogen; (2) An amide bond linkage (-CONH-) connecting the heterocycle to the amino acid moiety; and (3) A 3-hydroxypropionic acid unit serving as the amino acid backbone where the amino group is at the α-position and hydroxyl at the β-position. This nomenclature follows IUPAC guidelines by prioritizing the carboxylic acid as the parent chain and treating the pyridine carbonyl as a substituent via the amide linkage [1] [4].
The molecular formula is C₉H₉BrN₂O₅, distinguishing it from structural analogs:
Table 1: Structural Analogs of 2-[(5-Bromo-pyridine-3-carbonyl)-amino]-3-hydroxy-propionic Acid
Compound Name | Molecular Formula | Key Structural Differences |
---|---|---|
3-[(5-Bromo-pyridine-3-carbonyl)-amino]-propionic acid | C₉H₉BrN₂O₃ | Lacks β-hydroxyl group on propionate chain |
[(5-Bromo-pyridine-3-carbonyl)-amino]-acetic acid | C₈H₇BrN₂O₃ | Shorter chain (acetate backbone) |
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid | C₉H₁₀N₂O₄ | Uses non-brominated isonicotinate scaffold |
Structurally, the compound belongs to two biologically significant classes:
The molecule exhibits zwitterionic character in physiological pH ranges: the carboxylic acid (pKa ≈ 3.5) deprotonates to -COO⁻, while the pyridine nitrogen (pKa ≈ 2.5 for conjugate acid) remains neutral. The β-hydroxyl (pKa ~15) is non-ionizable but serves as a hydrogen bond donor/acceptor. This amphoteric nature facilitates membrane permeability and protein interactions [3] [6].
The strategic incorporation of pyridine-carbonyl motifs into bioactive molecules traces back to the mid-20th century with the development of nicotinamide-based antivitamins. The fusion with amino acids emerged as a design strategy to mimic endogenous metabolites or peptide structural elements:
The 5-bromo substituent specifically enabled three therapeutic advantages:
The β-hydroxy amino acid component evolved from metabolic engineering studies:
Table 2: Key Milestones in Pyridine-Carbonyl-Amino Acid Hybrid Development
Time Period | Innovation | Therapeutic Impact |
---|---|---|
1980s | Non-halogenated pyridine-amino acid conjugates | Chelating agents for metal-dependent enzyme inhibition |
1990s | 2-Amino-3-hydroxy-5-bromopyridine scaffolds | Kinase inhibitor intermediates for oncology targets |
Early 2000s | Biological 3-HP production from glycerol | Enabled cost-effective β-hydroxy amino acid supply |
2010s | Bromopyridine-carbonyl β-hydroxy amino acid hybrids | Targeted anticancer and anti-inflammatory agents |
Synthetic methodology advancements catalyzed the development of this compound class:
Current research focuses on exploiting this hybrid scaffold in two domains:
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0